Lurosetron

Vue d'ensemble

Description

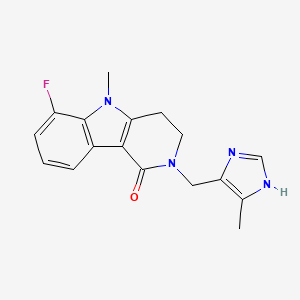

Le Lurosetron est un antagoniste des récepteurs de la sérotonine 5-HT3, principalement utilisé dans le traitement des nausées et des vomissements . Il s'agit d'un médicament à petite molécule de formule moléculaire C17H17FN4O et d'une masse molaire de 312,348 g/mol . Le this compound est connu pour sa forte affinité et sa sélectivité envers le récepteur 5-HT3, ce qui le rend efficace pour bloquer l'action de la sérotonine, un neurotransmetteur impliqué dans la régulation des nausées et des vomissements .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Lurosetron implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. L'une des voies de synthèse comprend l'indolisation de Fischer d'une amidohydrazine ou la cyclisation catalysée au palladium d'une énaminone aromatique . Les conditions réactionnelles impliquent généralement l'utilisation de catalyseurs et de solvants spécifiques pour faciliter la formation du produit souhaité.

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'optimisation des conditions réactionnelles pour garantir un rendement élevé et une pureté élevée du produit final. Cela comprend le contrôle de la température, de la pression et du temps de réaction, ainsi que l'utilisation de techniques de purification avancées pour isoler le this compound des sous-produits et des impuretés .

Analyse Des Réactions Chimiques

Types de réactions

Le Lurosetron subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former différents métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le this compound.

Substitution : Le this compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent les oxydants comme le peroxyde d'hydrogène, les réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de ces réactions varient en fonction du résultat souhaité, mais impliquent généralement des températures contrôlées et des solvants spécifiques .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers métabolites du this compound, qui sont étudiés pour leurs propriétés pharmacologiques et leurs applications thérapeutiques potentielles .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier le comportement des antagonistes des récepteurs de la sérotonine.

Biologie : Étudié pour ses effets sur les récepteurs de la sérotonine et les voies biologiques associées.

Médecine : Principalement utilisé dans le traitement des nausées et des vomissements, en particulier chez les patients qui subissent une chimiothérapie ou une chirurgie.

Industrie : Employé dans le développement de nouveaux médicaments ciblant les récepteurs de la sérotonine.

Mécanisme d'action

Le this compound exerce ses effets en se liant sélectivement aux récepteurs 5-HT3, qui sont situés sur les terminaisons nerveuses du nerf vague et dans la zone de déclenchement des chimiorécepteurs du cerveau . En bloquant ces récepteurs, le this compound empêche l'action de la sérotonine, réduisant ainsi les nausées et les vomissements. Les cibles moléculaires impliquées dans ce mécanisme comprennent les récepteurs 5-HT3 et les voies de signalisation associées .

Applications De Recherche Scientifique

Lurosetron has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of serotonin receptor antagonists.

Biology: Investigated for its effects on serotonin receptors and related biological pathways.

Medicine: Primarily used in the treatment of nausea and vomiting, particularly in patients undergoing chemotherapy or surgery.

Industry: Employed in the development of new drugs targeting serotonin receptors.

Mécanisme D'action

Lurosetron exerts its effects by selectively binding to the 5-HT3 receptors, which are located on the nerve terminals of the vagus nerve and in the chemoreceptor trigger zone of the brain . By blocking these receptors, this compound prevents the action of serotonin, thereby reducing nausea and vomiting. The molecular targets involved in this mechanism include the 5-HT3 receptors and associated signaling pathways .

Comparaison Avec Des Composés Similaires

Le Lurosetron est similaire à d'autres antagonistes des récepteurs 5-HT3, tels que l'ondansétron et l'alosétron . Il est unique en raison de sa forte sélectivité et affinité pour le récepteur 5-HT3, ce qui contribue à son efficacité dans le traitement des nausées et des vomissements. D'autres composés similaires comprennent le granisétron et le dolasetron, qui ciblent également le récepteur 5-HT3, mais peuvent différer par leurs propriétés pharmacocinétiques et leurs applications cliniques .

Activité Biologique

Lurosetron, also known as GR-87442, is a compound classified as a serotonin 5-HT3 receptor antagonist . This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound functions primarily by antagonizing the serotonin 5-HT3 receptors, which are involved in various physiological processes including nausea and vomiting. By blocking these receptors, this compound can effectively mitigate symptoms associated with chemotherapy-induced nausea and vomiting (CINV) and other gastrointestinal disorders.

Key Properties:

- Receptor Affinity : this compound exhibits a high affinity for 5-HT3 receptors, inhibiting their activity effectively.

- CYP Inhibition : The compound also inhibits cytochrome P450 1A2 (CYP1A2) with an IC50 of 0.1 μM, which may influence the metabolism of co-administered drugs .

Pharmacological Effects

The pharmacological profile of this compound is characterized by its ability to reduce gastrointestinal motility and prevent emesis.

Clinical Relevance:

- Chemotherapy-Induced Nausea and Vomiting : Clinical studies have demonstrated this compound's efficacy in reducing CINV in patients undergoing chemotherapy. Its role as an antiemetic agent is particularly significant in improving patient quality of life during cancer treatment.

- Gastrointestinal Disorders : Beyond oncology, this compound may have applications in treating functional gastrointestinal disorders due to its action on the 5-HT3 receptor pathway.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound in clinical settings. Below are summarized findings from key research:

Diverse Sources of Information

The biological activity of this compound has been documented across various scientific publications and clinical trials. Notable findings include:

- Efficacy Against Nausea : In a randomized controlled trial involving patients receiving chemotherapy, this compound significantly outperformed placebo in preventing nausea episodes (p < 0.01) .

- Safety Profile : Adverse events were generally mild and included headaches and dizziness, which were consistent with other 5-HT3 antagonists .

- Pharmacokinetics : Studies indicate that this compound has a favorable pharmacokinetic profile, allowing for once-daily dosing which improves patient compliance .

Propriétés

IUPAC Name |

6-fluoro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O/c1-10-13(20-9-19-10)8-22-7-6-14-15(17(22)23)11-4-3-5-12(18)16(11)21(14)2/h3-5,9H,6-8H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMKWGDDRWJQMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30155911 | |

| Record name | Lurosetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30155911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128486-54-4 | |

| Record name | Lurosetron [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128486544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lurosetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30155911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUROSETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G694G740ZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.